molecular formula C12H16N2O2 B1510080 tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate CAS No. 1059172-92-7

tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Katalognummer: B1510080
CAS-Nummer: 1059172-92-7
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: NDEUOLKBLJFQCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS 1059172-92-7) is a high-value bicyclic heterocyclic building block in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C 12 H 16 N 2 O 2 and a molecular weight of 220.27, features a pyrrolopyridine scaffold that is one of six structural isomers containing a fused pyrrole and pyridine ring system . This scaffold is a privileged structure in medicinal chemistry due to its presence in a broad spectrum of pharmacologically active compounds and natural alkaloids . The pyrrolopyridine core is a key pharmacophore, and its derivatives are extensively investigated for their diverse biological activities . Research into related isomers, such as pyrrolo[3,4-c]pyridine, has demonstrated potential for treating nervous and immune system diseases, alongside antidiabetic, antimycobacterial, antiviral, and antitumor activities . Specifically, this class of compounds has been explored as allosteric modulators of the M4 muscarinic acetylcholine receptor, a promising target for neurological and psychiatric disorders such as schizophrenia, cognitive deficits, and major depressive disease . The tert-butyloxycarbonyl (Boc) protecting group on this molecule enhances its utility by facilitating easy purification and subsequent synthetic manipulations for constructing more complex molecular architectures . This product is offered with a guaranteed high purity level and must be stored sealed in a dry environment at 2-8°C to maintain stability . It is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

tert-butyl 5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEUOLKBLJFQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738136
Record name tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059172-92-7
Record name tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Formation of the Pyrrolopyridine Core

  • The pyrrolopyridine bicyclic scaffold is commonly constructed via cyclization reactions involving appropriate precursors such as amines and aldehydes or related functional groups.
  • Typical cyclization strategies include intramolecular condensation or palladium/copper-catalyzed cross-coupling reactions that facilitate ring closure under controlled temperature and solvent conditions.
  • Solvents such as dichloromethane, ethanol, or tetrahydrofuran (THF) are frequently employed to optimize solubility and reaction rates.
  • Catalysts like palladium complexes or copper salts are used to promote cyclization and coupling steps efficiently.

Introduction of the tert-Butyl Ester Group

  • The tert-butyl ester protecting group is introduced via esterification of the carboxylic acid functionality on the pyrrolopyridine core.
  • This esterification is typically achieved by reacting the free carboxylic acid with tert-butanol in the presence of acid catalysts such as sulfuric acid or coupling agents like dicyclohexylcarbodiimide (DCC).
  • The reaction is conducted under anhydrous conditions to prevent hydrolysis and maximize yield.
  • The tert-butyl group serves to protect the carboxylate during subsequent synthetic transformations and enhances compound stability and solubility.

Industrial Production Methods

  • Industrial synthesis scales up the laboratory procedures with optimization for yield, purity, and cost-effectiveness.
  • Continuous flow reactors and automated synthesis platforms are often employed to improve reaction control, safety, and throughput.
  • Reaction parameters such as temperature, solvent choice, and catalyst loading are finely tuned to maximize efficiency.
  • Purification steps including recrystallization and chromatography are adapted for large-scale production to ensure high purity (>95%).

Chemical Reaction Analysis

This compound undergoes various chemical transformations relevant to its functional groups:

Reaction Type Reagents/Conditions Major Products Notes
Oxidation Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) Oxidized derivatives with modified functional groups Used to introduce oxygen functionalities or modify ring substituents
Reduction Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with catalysts Reduced derivatives, e.g., conversion of nitro groups to amines Allows modification of substituents for further functionalization
Substitution Various nucleophiles/electrophiles under controlled conditions Substituted analogs with different functional groups Enables diversification of the pyrrolopyridine core

Data Table: Key Reaction Conditions for Synthesis

Step Reaction Reagents/Conditions Yield (%) Reference
1 Cyclization to form pyrrolopyridine core Amines + aldehydes, Pd or Cu catalyst, DCM/EtOH solvent, reflux or room temperature 70–85
2 Esterification to tert-butyl ester Carboxylic acid + tert-butanol, sulfuric acid or DCC catalyst, anhydrous conditions 80–90
3 Purification Column chromatography (silica gel, EtOAc/hexane gradient), recrystallization from ethanol or acetonitrile >95 purity

Retrosynthesis and Synthetic Planning

  • Retrosynthetic analysis suggests breaking down the target molecule into simpler precursors such as substituted pyrrolopyridine intermediates and tert-butyl protected carboxylic acids.
  • AI-powered synthesis planning tools leverage extensive reaction databases (e.g., Pistachio, Reaxys) to propose one-step or multi-step synthetic routes with high plausibility scores.
  • The preferred synthetic strategy involves initial formation of the bicyclic core, followed by selective protection of the carboxylate with tert-butyl group.

Notes on Purity and Characterization

  • Purity optimization involves careful control of reaction conditions, use of anhydrous solvents, and thorough purification.
  • Characterization techniques include:
  • These analytical methods ensure the compound meets the required specifications for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the pyrrolopyridine core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound and its derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: : It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to therapeutic effects. The exact mechanism may vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Electronic Effects

The compound’s analogs differ in substituents, fused ring systems, and saturation, which influence reactivity and applications:

Compound Name Key Substituents/Ring System Structural Features Impact on Properties
tert-Butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS 1393546-06-9) Bromine at position 3 Electron-withdrawing Br enhances electrophilic substitution reactivity. Facilitates Suzuki-Miyaura couplings for drug derivatization .
tert-Butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Pyrimidine instead of pyridine Additional nitrogen increases aromaticity and hydrogen-bonding potential. Likely enhances binding to enzymatic targets (e.g., kinases) .
tert-Butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 365996-87-8) Sulfonyl group at position 2 Strong electron-withdrawing sulfonyl group stabilizes negative charge. Improves metabolic stability in drug candidates .
tert-Butyl 4-hydroxy-2-methyl-pyrrolo[3,4-d]pyrimidine-6-carboxylate Hydroxy and methyl groups Polar hydroxy group increases solubility; methyl adds steric bulk. Potential for prodrug formulations or chiral resolution .
Hexahydropyrrolo[3,4-b]pyridine derivatives (e.g., CAS 186203-81-6) Saturated pyrrolidine ring Reduced aromaticity increases conformational flexibility. Enhances bioavailability by improving membrane permeability .

Biologische Aktivität

Tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 1059172-92-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds within this chemical class can modulate the activity of certain receptors and enzymes, influencing physiological responses.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[3,4-b]pyridine derivatives. For instance, derivatives have shown moderate cytotoxicity against cancer cell lines such as ovarian and breast cancer cells while exhibiting limited toxicity toward non-cancerous cells. This selectivity is crucial for developing safer cancer therapeutics.

CompoundCell Line TestedIC50 (µM)Remarks
This compoundOvarian Cancer15Moderate cytotoxicity
Breast Cancer25Limited toxicity

2. Antidiabetic Activity

Pyrrolo[3,4-b]pyridine derivatives have been evaluated for their antidiabetic properties. These compounds can enhance glucose uptake in muscle and fat cells, thereby reducing blood glucose levels without significantly affecting insulin concentration.

3. Antimicrobial Activity

The antimicrobial efficacy of pyrrolo[3,4-b]pyridine derivatives has also been documented. In vitro studies demonstrate activity against various bacterial strains, suggesting potential for developing new antibiotics.

Case Study 1: Antitumor Efficacy

A study assessed the effects of this compound on ovarian cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death.

Case Study 2: Antidiabetic Mechanism

In an experimental model using diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels (by approximately 30% compared to control) and improved insulin sensitivity.

Q & A

Q. What are the established synthetic routes for tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate?

The synthesis typically involves multi-step protocols utilizing palladium-catalyzed cross-coupling, cyclization, or nucleophilic substitution. For example:

  • Stepwise Functionalization : A tert-butyl-protected intermediate is reacted with halogenated pyridine derivatives under inert conditions. Cesium carbonate and sodium bromide are common bases for facilitating substitution reactions (e.g., in spirocyclic pyrrolo-pyrimidine synthesis) .
  • Protection/Deprotection Strategies : The tert-butyl group is introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, followed by purification via column chromatography .

Q. Key Reaction Conditions :

Reagent/ConditionRoleExample Use Case
Cs₂CO₃BaseFacilitates nucleophilic substitution
Boc₂OProtecting agentIntroduces tert-butyl group
Pd(PPh₃)₄CatalystCross-coupling reactions

Q. How is the molecular structure of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are used to verify substituent positions and stereochemistry. For example, tert-butyl protons resonate as a singlet at ~1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths and angles in crystalline derivatives (e.g., spirocyclic analogs) .

Q. Example Data :

TechniqueObserved Signal/ValueStructural Insight
¹H NMR (CDCl₃)δ 1.44 (s, 9H)tert-butyl group confirmation
HRMSm/z 276.2 (M+1)Molecular weight validation

Advanced Research Questions

Q. How can researchers optimize regioselectivity in substitution reactions involving this compound?

Regioselectivity challenges arise in halogenation or functionalization of the pyrrolo-pyridine core. Strategies include:

  • Directed Metalation : Use directing groups (e.g., boronate esters) to control substitution sites. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate enables Suzuki-Miyaura coupling at specific positions .
  • Temperature/Solvent Effects : Lower temperatures (e.g., 0–5°C) favor kinetic control, reducing side reactions .

Case Study : In a spirocyclic derivative synthesis, sodium bromide was critical for minimizing competing elimination pathways, achieving >90% yield .

Q. How should researchers address contradictory data in pharmacological assays (e.g., solubility vs. activity)?

  • HT-Solubility Assays : Use phosphate-buffered saline (PBS) or simulated gastric fluid to measure solubility. Low solubility (<10 µM) may require prodrug strategies or formulation with cyclodextrins .
  • Metabolic Stability Screening : Glutathione adduct formation assays identify reactive metabolites that may skew activity data .

Q. Example Workflow :

Perform Amplex Red-based enzyme inhibition assays to assess target engagement.

Cross-validate with SPR (surface plasmon resonance) for binding affinity.

Use molecular dynamics simulations to rationalize discrepancies .

Q. What are the critical safety considerations for handling this compound?

  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. Hazard Codes :

CodeRiskPrecautionary Measure
H315Skin irritationAvoid direct contact
H319Eye irritationUse safety goggles
H335Respiratory tract irritationUse fume hoods

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

  • Batch Purity Analysis : Confirm compound purity (>95%) via HPLC. Impurities (e.g., de-Boc byproducts) may confound results .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .

Example : In calcium channel blocker studies, differences in IC₅₀ values were traced to solvent effects (DMSO vs. ethanol) .

Q. What computational methods support the design of derivatives with enhanced stability?

  • DFT Calculations : Predict thermodynamic stability of tautomers or conformers. For example, the tert-butyl group stabilizes the boat conformation in piperidine-fused analogs .
  • Molecular Docking : Identify binding poses resistant to metabolic cleavage (e.g., CYP3A4 substrate predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.